Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide
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Overview
Description
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide is a chemical compound with the molecular formula C18H19BrN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a diphenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Diphenylacetonitrile Moiety: This step involves the reaction of diphenylacetonitrile with the pyrrolidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the diphenylacetonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and diphenylacetonitrile moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide include other pyrrolidine derivatives and diphenylacetonitrile analogs. Examples include:
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure.
Diphenylacetonitrile: A compound with a similar diphenylacetonitrile moiety.
Uniqueness
The uniqueness of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide lies in its specific combination of the pyrrolidine ring and diphenylacetonitrile moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-diphenyl-2-pyrrolidin-3-ylacetonitrile;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.BrH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBBQWRRWKVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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